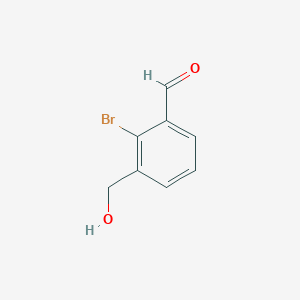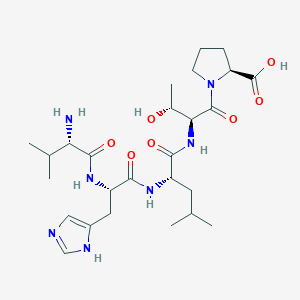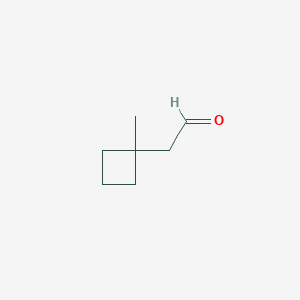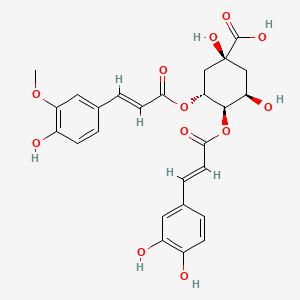
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. This compound, in particular, has gained attention due to its effectiveness in inhibiting the growth of bacteria and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the reaction of 5-chloro-2-isothiazolin-3-one with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: Used as a preservative in various products, including paints, adhesives, and personal care products, to prevent microbial growth.
Mecanismo De Acción
The antimicrobial activity of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. The compound interacts with the thiol groups of proteins and enzymes, leading to the inactivation of essential cellular functions. This results in the inhibition of microbial growth and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various industrial applications.
1,2-benzisothiazolin-3-one: Widely used as a biocide in industrial and consumer products.
Uniqueness
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other isothiazolones. The presence of the isopropyl group and the dioxo functionality contributes to its stability and effectiveness as a preservative.
Propiedades
Fórmula molecular |
C6H8ClNO3S |
|---|---|
Peso molecular |
209.65 g/mol |
Nombre IUPAC |
5-chloro-1,1-dioxo-2-propan-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C6H8ClNO3S/c1-4(2)8-6(9)3-5(7)12(8,10)11/h3-4H,1-2H3 |
Clave InChI |
STYSQTJWGBONHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C=C(S1(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


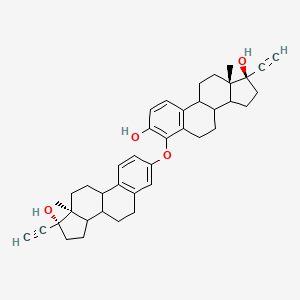


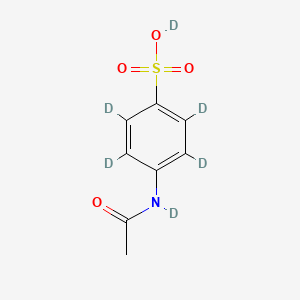
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
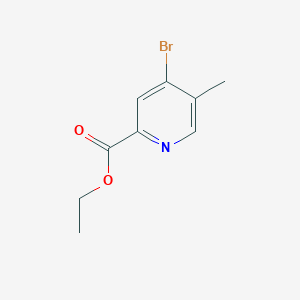

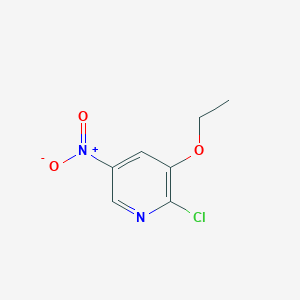
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
